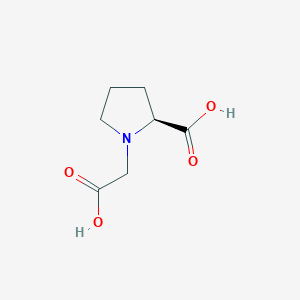

1-(Carboxymethyl)-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Carboxymethyl)-L-proline is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Protein Modification and Synthesis

1-(Carboxymethyl)-L-proline is utilized in protein chemistry for modifying proteins to enhance their stability and functionality. It can be incorporated into peptides and proteins to study structure-function relationships and improve therapeutic efficacy.

2. Enzyme Catalysis

Research indicates that carboxymethyl derivatives of proline can act as effective catalysts in asymmetric synthesis. For instance, engineered carboxymethylproline synthases (CMPSs) have demonstrated the ability to catalyze stereoselective reactions, producing valuable chiral compounds from achiral precursors .

| Catalyst Type | Reaction Type | Yield (%) | Stereoselectivity |

|---|---|---|---|

| CMPS | C-C bond formation | 85 | >99:1 |

Pharmaceutical Applications

1. Drug Development

The compound shows promise in drug formulation as an excipient due to its biocompatibility and ability to enhance solubility of poorly soluble drugs. Studies have shown that this compound can improve the pharmacokinetics of certain therapeutic agents, potentially reducing drug development failure rates .

2. Neuroprotective Effects

Research has indicated that proline derivatives may exert neuroprotective effects, particularly in conditions such as hyperprolinemia. In animal models, treatment with proline has been associated with improved cognitive function and reduced oxidative stress markers in the brain .

Agricultural Applications

1. Stress Resistance in Plants

Exogenous application of L-proline has been shown to enhance the activity of antioxidative enzymes in plants under abiotic stress conditions. This suggests that derivatives like this compound could be used to improve plant resilience against environmental stresses such as drought or salinity .

| Plant Species | Stress Type | Enzyme Activity Increase (%) |

|---|---|---|

| Tobacco | Salt Stress | 40 |

| Wheat | Drought | 30 |

Case Studies

Case Study 1: Neuroprotective Properties

A study conducted on juvenile rats demonstrated that administration of L-proline derivatives improved spatial memory performance in behavioral tests, suggesting potential applications in treating cognitive impairments .

Case Study 2: Asymmetric Synthesis

In a recent study utilizing CMPSs, researchers successfully synthesized a range of chiral compounds with high yields and selectivity, showcasing the utility of this compound in synthetic organic chemistry .

Propiedades

Número CAS |

33012-76-9 |

|---|---|

Fórmula molecular |

C7H11NO4 |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

(2S)-1-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)/t5-/m0/s1 |

Clave InChI |

ZCIXWIPMALYWJT-YFKPBYRVSA-N |

SMILES |

C1CC(N(C1)CC(=O)O)C(=O)O |

SMILES isomérico |

C1C[C@H](N(C1)CC(=O)O)C(=O)O |

SMILES canónico |

C1CC(N(C1)CC(=O)O)C(=O)O |

Secuencia |

P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.